molecular formula C18H26N2O4 B1679172 Proglumide CAS No. 6620-60-6

Proglumide

Número de catálogo: B1679172
Número CAS: 6620-60-6
Peso molecular: 334.4 g/mol
Clave InChI: DGMKFQYCZXERLX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

Proglumide se puede sintetizar a través de un proceso de varios pasos que involucra la reacción de derivados del ácido glutámico con cloruro de benzoílo y dipropilamina. La ruta sintética general involucra los siguientes pasos:

    Formación de ácido N-benzoilglutámico: El ácido glutámico se hace reaccionar con cloruro de benzoílo en presencia de una base para formar ácido N-benzoilglutámico.

    Amidación: El ácido N-benzoilglutámico luego se hace reaccionar con dipropilamina para formar this compound.

Las condiciones de reacción típicamente implican el uso de solventes orgánicos como diclorometano o cloroformo, y las reacciones se llevan a cabo a temperaturas controladas para asegurar altos rendimientos y pureza del producto final .

Métodos de producción industrial

En entornos industriales, la producción de this compound sigue rutas sintéticas similares, pero a mayor escala. El proceso involucra el uso de reactores grandes y sistemas de flujo continuo para optimizar las condiciones de reacción y mejorar la eficiencia de la síntesis. El producto final se purifica mediante técnicas de cristalización o cromatografía para lograr el grado farmacéutico deseado .

Análisis De Reacciones Químicas

Tipos de reacciones

Proglumide sufre varias reacciones químicas, que incluyen:

    Oxidación: this compound se puede oxidar para formar los correspondientes derivados oxo.

    Reducción: Las reacciones de reducción pueden convertir this compound en sus formas reducidas.

    Sustitución: this compound puede sufrir reacciones de sustitución, particularmente en las porciones de benzoílo y dipropilamina.

Reactivos y condiciones comunes

    Oxidación: Se pueden usar agentes oxidantes comunes como permanganato de potasio o trióxido de cromo en condiciones ácidas o básicas.

    Reducción: Los agentes reductores como hidruro de aluminio y litio o borohidruro de sodio se utilizan típicamente en solventes orgánicos.

    Sustitución: Las reacciones de sustitución a menudo involucran nucleófilos como aminas o tioles en condiciones suaves a moderadas.

Principales productos formados

Los principales productos formados a partir de estas reacciones incluyen varios derivados de this compound, como oxo-proglumide, this compound reducido y derivados de this compound sustituidos.

Aplicaciones Científicas De Investigación

Clinical Applications

2.1 Nonalcoholic Steatohepatitis

Proglumide has shown promise in reversing nonalcoholic steatohepatitis (NASH) in murine models. Research indicates that this compound treatment significantly reduces histological and biochemical markers of NASH, including liver inflammation and fibrosis. In a study involving CDE-fed mice, this compound administration led to decreased serum transaminases and improved histological scores related to liver damage .

Parameter CDE Diet CDE + this compound
Aspartate AminotransferaseElevatedSignificantly Reduced
Alanine AminotransferaseElevatedSignificantly Reduced
Fibrosis ScoreHighLow

2.2 Hepatocellular Carcinoma

In the context of hepatocellular carcinoma (HCC), this compound has been investigated for its ability to enhance the efficacy of immune checkpoint inhibitors. Studies have demonstrated that this compound treatment can alter the tumor microenvironment by decreasing fibrosis and increasing CD8+ T cell infiltration in HCC models. This suggests a potential role for this compound as an adjunct therapy in cancer immunotherapy .

Pharmacokinetics and Safety

This compound has been assessed for its pharmacokinetic properties in both healthy individuals and those with liver impairment. A study reported that this compound is safe for use in patients with cirrhosis, showing similar pharmacokinetic profiles compared to healthy controls. Peak plasma concentrations were observed at approximately one hour post-administration, with a serum elimination half-life of around three hours .

Group Cmax (ng/mL) Tmax (h) Half-life (h)
Healthy Controls784713
Child-Pugh A972113
Child-Pugh B1063513

Case Studies

4.1 Case Study: this compound in NASH

A murine model study demonstrated that this compound significantly improved biochemical markers associated with NASH after eight weeks of treatment. Histological analysis confirmed reduced steatosis and fibrosis compared to untreated controls .

4.2 Case Study: this compound in HCC

In another study focusing on HCC, mice treated with this compound showed a marked decrease in tumor growth and improved survival rates when combined with PD-1 antibodies. The therapy was associated with a significant reduction in fibrosis-associated genes, indicating a dual role in both tumor suppression and modulation of the tumor microenvironment .

Mecanismo De Acción

Comparación Con Compuestos Similares

Proglumide es único entre los antagonistas de la colecistoquinina debido a su capacidad para mejorar la analgesia opioide y prevenir la tolerancia a los opioides. Compuestos similares incluyen:

    Loxiglumide: Otro antagonista de la colecistoquinina, pero no tiene los mismos efectos en la analgesia opioide.

    Devazepide: Un antagonista selectivo del receptor A de la colecistoquinina con diferentes propiedades farmacológicas.

    CI-988: Un antagonista selectivo del receptor B de la colecistoquinina utilizado en estudios de investigación.

En comparación con estos compuestos, la acción dual de this compound tanto en los receptores A como B de la colecistoquinina, junto con sus efectos en la analgesia opioide, lo convierte en un compuesto único y valioso tanto en investigación como en entornos clínicos .

Actividad Biológica

Proglumide is a synthetic compound that acts as a cholecystokinin (CCK) receptor antagonist. It has garnered attention for its potential therapeutic applications, particularly in the context of liver diseases, cancer, and metabolic disorders. This article delves into the biological activities of this compound, highlighting its mechanisms of action, clinical implications, and research findings.

This compound's primary mechanism involves the inhibition of CCK receptors, which play a critical role in gastrointestinal function and pancreatic enzyme secretion. By blocking these receptors, this compound influences various biological pathways:

  • Tumor Microenvironment Modulation : this compound has been shown to decrease fibrosis in tumor microenvironments and increase the infiltration of CD8+ T cells in tumors. This effect suggests a potential role in enhancing anti-tumor immunity and improving responses to immunotherapy .
  • Interaction with FXR : this compound acts as a partial agonist at the farnesoid X receptor (FXR), which is involved in bile acid regulation and lipid metabolism. This interaction can restore FXR expression in liver tissues affected by nonalcoholic steatohepatitis (NASH), thereby improving liver function and reducing fibrosis .
  • Gut Microbiome Alteration : Treatment with this compound has been associated with beneficial changes in the gut microbiome, promoting the growth of beneficial bacteria while reducing harmful strains. This alteration may contribute to its therapeutic effects in metabolic disorders .

Clinical Implications

This compound's biological activity extends to various clinical applications:

  • Liver Disease : In patients with liver conditions such as NASH, this compound has demonstrated the ability to reverse fibrosis and improve liver histology. A study indicated that this compound treatment led to significant reductions in collagen deposition and improved liver function markers .
  • Cancer Therapy : this compound's immunomodulatory effects have been explored in cancer treatment. In murine models, it significantly increased the number of intratumoral CD8+ T cells when used alone or in combination with PD-1 antibodies, suggesting its potential as an adjunct therapy to enhance the efficacy of immune checkpoint inhibitors .

Case Studies

  • Survival Rates in Cardiac Resection : A study involving patients undergoing cardiac resection showed that those treated with this compound had improved survival rates over 10 years compared to controls (90.2% vs. 86.5% at 1 year). The study highlighted significant differences in survival based on tumor characteristics and treatment protocols .
  • NASH Model : In a murine model of NASH, this compound treatment prevented disease progression and restored normal FXR signaling pathways. The study utilized RNA sequencing to analyze changes in microbial composition and liver gene expression following this compound administration .

Data Tables

Study FocusKey Findings
Tumor MicroenvironmentIncreased CD8+ T cells; decreased fibrosis
Liver FibrosisReduced collagen expression; improved liver function
Survival RatesThis compound group: 90.2% (1 year) vs. 86.5% (control)

Propiedades

IUPAC Name

4-benzamido-5-(dipropylamino)-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O4/c1-3-12-20(13-4-2)18(24)15(10-11-16(21)22)19-17(23)14-8-6-5-7-9-14/h5-9,15H,3-4,10-13H2,1-2H3,(H,19,23)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGMKFQYCZXERLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C(=O)C(CCC(=O)O)NC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7023516
Record name Proglumide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7023516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6620-60-6
Record name Proglumide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6620-60-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Proglumide [USAN:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006620606
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Proglumide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13431
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name proglumide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757841
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Proglumide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7023516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Proglumide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.026.880
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PROGLUMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EPL8W5565D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Proglumide
Reactant of Route 2
Reactant of Route 2
Proglumide
Reactant of Route 3
Proglumide
Reactant of Route 4
Proglumide
Reactant of Route 5
Proglumide
Reactant of Route 6
Reactant of Route 6
Proglumide
Customer
Q & A

Q1: What is the primary mechanism of action of proglumide?

A1: this compound functions as a non-selective antagonist at CCK receptors, primarily targeting the CCK-B receptor subtype [, , , , , , ].

Q2: How does this compound impact CCK-mediated signaling?

A2: By binding to CCK receptors, this compound competitively inhibits the binding of CCK peptides, effectively blocking downstream signaling cascades initiated by CCK [, , , , , ].

Q3: What are the downstream effects of this compound's antagonism of CCK receptors?

A3: this compound's inhibition of CCK receptors leads to a range of effects, including:

  • Reduced gastric acid secretion: this compound can decrease both basal and stimulated gastric acid secretion, particularly in response to gastrin and CCK [, , , , ].
  • Altered pancreatic secretion: this compound has been shown to inhibit CCK-stimulated pancreatic enzyme secretion and pancreatic polypeptide release [, ].
  • Modified gastrointestinal motility: While its impact on gastrointestinal motility appears complex, this compound has been found to accelerate gastric emptying in rats by antagonizing CCK released in response to a meal [].
  • Potential anti-tumor effects: Research suggests that this compound may have anti-tumor effects in various cancers, including pancreatic, gastric, and colorectal cancers. These effects are thought to be mediated through several mechanisms, including inhibition of tumor cell proliferation, induction of apoptosis, and modulation of the tumor microenvironment [, , , , , , ].

Q4: What is the molecular formula and weight of this compound?

A4: this compound (dl-4-benzamido-N,N-dipropyl-glutaramic acid) has the molecular formula C18H26N2O4 and a molecular weight of 334.41 g/mol.

Q5: Is there information available regarding this compound's material compatibility and stability under various conditions?

A5: The provided research papers primarily focus on the pharmacological and biological aspects of this compound. There is limited information on material compatibility and stability under various conditions within these papers.

Q6: How does modifying the structure of this compound influence its activity and potency?

A6: Studies have revealed that modifying both the di-n-alkyl group and the benzoyl moiety of this compound can significantly impact its affinity for CCK receptors [].

  • For the di-n-alkyl group, the order of potency was observed as n-pentyl > n-hexyl > n-butyl > n-propyl [].
  • For the benzoyl moiety, the addition of two electron-withdrawing groups resulted in a greater increase in potency compared to adding a single electron-withdrawing group or electron-donating groups [].

Q7: What is known about the absorption, distribution, metabolism, and excretion of this compound?

A7: The pharmacokinetic properties of this compound have been evaluated in animal models and humans.

  • Absorption: this compound is well-absorbed following oral administration, reaching peak plasma concentrations within approximately 1 hour [].
  • Distribution: this compound can cross the blood-brain barrier, as evidenced by its ability to reverse CCK-8-induced satiety in dogs following intravenous administration [].

Q8: What in vitro and in vivo models have been used to study the effects of this compound?

A8: Various experimental models have been employed to investigate the effects of this compound, including:

  • In vitro: Isolated pancreatic acini [, ], cultured cell lines derived from pancreatic, gastric, and colorectal cancers [, , , , , ].
  • In vivo: Rodent models of pancreatic cancer [], acute pancreatitis [], gastric ulcer [], and non-alcoholic steatohepatitis [], canine models of pancreatic secretion [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.